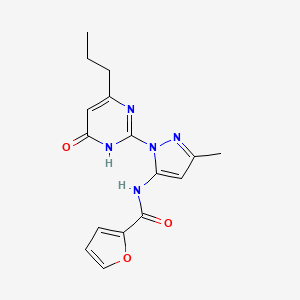

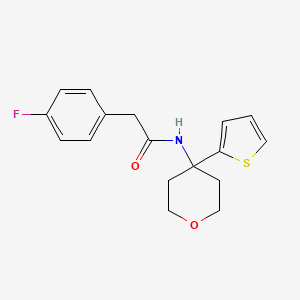

![molecular formula C18H18N2O3S2 B2470788 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide CAS No. 923388-61-8](/img/structure/B2470788.png)

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide, also known as BZS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BZS belongs to the class of sulfonamides and has been studied extensively for its various biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds structurally related to 2-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide have been synthesized and studied for their antimicrobial and antitumor activities. For instance, sulfonamide derivatives exhibited significant antimicrobial activity, with some compounds showing high activity against most strains. The synthesized compounds displayed good antifungal activity against various strains, and a few demonstrated significant antitumor activity against different cancer cell lines (Fahim & Ismael, 2019).

Enzyme Inhibition

Several studies have focused on enzyme inhibition properties of these compounds. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and found to exhibit significant activity for urease inhibition, outperforming the standard used in the study. This indicates their potential use in treating diseases related to urease enzyme malfunction (Gull et al., 2016).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their ligand-protein interactions, revealing potential biological applications. Additionally, photochemical and thermochemical modeling of these compounds showed promising results for their use as photosensitizers in dye-sensitized solar cells, indicating their potential in renewable energy applications (Mary et al., 2020).

Photophysical Properties

Studies on the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl)acetamide crystals have provided insights into their molecular assemblies and interactions. The hydrogen bond associations and their characteristic nature depending on the substituent in the benzothiazole moiety have been elucidated, contributing to the understanding of their chemical behavior and potential applications (Balijapalli et al., 2017).

properties

IUPAC Name |

2-benzylsulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-2-14-9-6-10-15-17(14)20-18(24-15)19-16(21)12-25(22,23)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJRIOHGJJUHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2470710.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)

![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2470716.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470717.png)

![3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2470721.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)